Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate
Description
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2007919-21-1) is a chiral piperidine derivative characterized by a hydroxy and methyl substituent at the 3-position of the piperidine ring, with a benzyl ester group at the 1-position. Its molecular formula is C₁₄H₁₉NO₃, and it has a molar mass of 249.31 g/mol .
Properties
IUPAC Name |
benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(17)8-5-9-15(11-14)13(16)18-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKWYVSEDPFHGW-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Hydroxyl and Methyl Groups: The hydroxyl and methyl groups can be introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via oxidation reactions, while the methyl group can be added through alkylation reactions.
Attachment of the Benzyl Group: The benzyl group can be attached to the piperidine ring through nucleophilic substitution reactions, where a benzyl halide reacts with the piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are commonly used.
Substitution: Nucleophiles such as azide ions (N3-) or thiolates (RS-) can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)
- Structure : Features a 4-position ethoxy-oxopropyl substituent instead of the 3-hydroxy-3-methyl group.
- Physical Properties : Reported as a liquid, though detailed data (e.g., melting point, solubility) are unavailable .
- Reactivity : The ethoxy-oxopropyl group may participate in ester hydrolysis or transesterification, unlike the target compound’s hydroxy-methyl group, which is more polar and prone to hydrogen bonding.
Benzyl 3-formyl-1-piperidinecarboxylate (CAS: 201478-72-0)
- Structure: Contains a formyl group at the 3-position (C₁₄H₁₇NO₃; molar mass 247.29 g/mol).
- Applications: Likely used in aldehyde-mediated condensations, whereas the target compound’s hydroxy group may serve as a hydrogen-bond donor in catalysis or molecular recognition.
Stereochemical and Conformational Differences
(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS: 244056-94-8)
- Structure: Includes an allyl group at the 2-position and a hydroxy group at the 3-position. The asterisk (*) denotes relative stereochemistry (racemic or undefined).
- The 3-hydroxy group’s stereochemistry may influence diastereoselectivity in downstream reactions .
(3R)-3-Hydroxy-3-methylpiperidine-1-carboxylate (CAS: 2102409-77-6)
Ring Saturation and Hybrid Systems
1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Structure : A dihydropyridine derivative with partial ring unsaturation and two ester groups.
- Reactivity : The conjugated diene system may undergo Diels-Alder reactions, unlike the fully saturated piperidine ring of the target compound. The hydroxyl group at position 4 could enhance solubility in polar solvents .
Stability and Reactivity
- Acidic Conditions: Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate is likely more stable than analogs like Benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-carboxylate, which undergoes C=C migration and chiral loss under basic conditions .
Biological Activity
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a hydroxyl group, a benzyl group, and a methyl group attached to the piperidine ring, which contributes to its unique chemical properties and biological effects.
Chemical Structure and Properties
- Chemical Formula : C14H19NO3
- Molecular Weight : 251.31 g/mol
- CAS Number : 2007919-21-1
The structure of this compound allows it to interact with various biological targets, making it a subject of interest for research into its pharmacological properties .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways that regulate proliferation, apoptosis, and other cellular functions .
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been evaluated for its efficacy against bacteria and fungi, showing promising results in inhibiting their growth .
2. Antiviral Properties
This compound has also been investigated for its antiviral potential. Preliminary studies suggest it may interfere with viral replication mechanisms, although more extensive research is needed to confirm these effects .
3. Anticancer Activity
Recent findings indicate that this compound may have anticancer properties, particularly in inducing apoptosis in cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of certain tumor cells more effectively than some established chemotherapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| E. coli | 50 | 75 |
| Staphylococcus aureus | 100 | 85 |
Case Study 2: Anticancer Activity
In vitro assays on FaDu hypopharyngeal tumor cells revealed that this compound induced apoptosis and showed cytotoxic effects comparable to bleomycin.
| Treatment | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| This compound | 12 | 60 |
| Bleomycin | 15 | 55 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
